molecular formula C26H49ClN2O2 B12984354 Miramistin monohydrate CAS No. 394211-21-3

Miramistin monohydrate

Cat. No.: B12984354
CAS No.: 394211-21-3
M. Wt: 457.1 g/mol
InChI Key: YUXKLHOWBIKGKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miramistin monohydrate involves the reaction of benzyl dimethylamine with myristoyl chloride to form benzyl dimethyl [3-(myristoilamino) propyl] ammonium chloride. The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced reaction control systems. The process includes multiple purification steps to remove impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Miramistin monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized forms of Miramistin, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Miramistin monohydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Miramistin monohydrate involves its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

    Chlorhexidine: Another widely used antiseptic with similar antimicrobial properties.

    Povidone-iodine: Known for its broad-spectrum antimicrobial activity.

    Hydrogen peroxide: Used as a disinfectant and antiseptic.

Uniqueness

Miramistin monohydrate is unique due to its low toxicity and broad-spectrum activity, including effectiveness against biofilms and resistant isolates. Unlike some other antiseptics, it has a high safety profile and minimal side effects, making it suitable for various clinical applications .

Properties

CAS No.

394211-21-3

Molecular Formula

C26H49ClN2O2

Molecular Weight

457.1 g/mol

IUPAC Name

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride;hydrate

InChI

InChI=1S/C26H46N2O.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H;1H2

InChI Key

YUXKLHOWBIKGKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-]

Origin of Product

United States

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